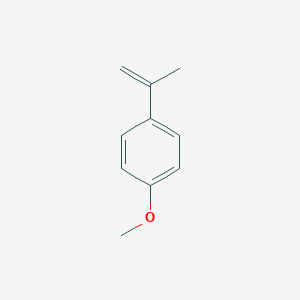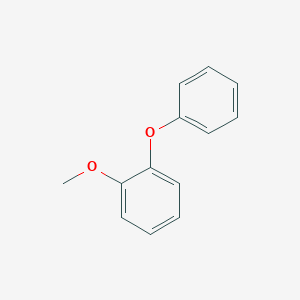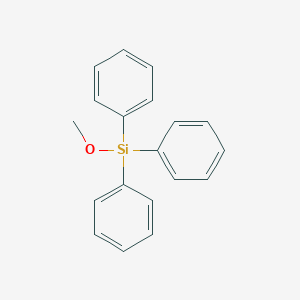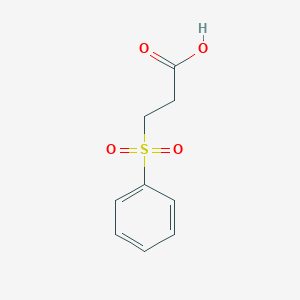
杨梅酮
描述
科学研究应用
Myricanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other diarylheptanoids and related compounds.
Biology: Myricanone exhibits significant biological activities, including anti-tumor and anti-androgenic effects. .
Medicine: Due to its anti-tumor properties, myricanone is being investigated for its potential use in cancer therapy.
Industry: Myricanone is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
作用机制
Target of Action
Myricanone, a cyclic diarylheptanoid, is primarily known to target the microtubule-associated protein tau (MAPT) . MAPT plays a crucial role in stabilizing microtubules in cells and is implicated in several neurodegenerative diseases, including Alzheimer’s disease .
Mode of Action
Myricanone interacts with its target, MAPT, by inhibiting its function . This inhibition leads to a decrease in the levels of MAPT, which can help mitigate the symptoms of diseases where MAPT accumulation is a problem, such as Alzheimer’s disease .
Biochemical Pathways
The biosynthesis of Myricanone involves the incorporation of two molecules of 4-coumaric acid . This process results in the formation of cyclic diarylheptanoids, such as myricanol and myricanone .
Pharmacokinetics
Information about its bioavailability, metabolism, and excretion is currently limited
Result of Action
Myricanone has been shown to exhibit cytotoxic activity against cancer cells . It is also known to have anti-androgenic activity, which could be beneficial in conditions like prostate cancer .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Myricanone is not well-documented. Factors such as temperature, pH, and presence of other compounds could potentially affect its action. More research is needed to understand these influences .
生化分析
Biochemical Properties
Myricanone interacts with various biomolecules in biochemical reactions. It is derived from two molecules of 4-coumaric acid .
Cellular Effects
Myricanone has significant cytotoxic effects on HepG2 liver cancer cells . It induces apoptosis in these cells through the generation of reactive oxygen species, depolarization of the mitochondrial membrane, early release of cytochrome-c, down-regulation of HSP70, and activation of a caspase cascade . It has no or insignificant cytotoxic effects on normal liver cells (WRL-68) in vitro .
Molecular Mechanism
The anticancer mechanism of myricanone has yet to be clearly established . It is known that myricanone induces apoptosis in HepG2 cells through the generation of reactive oxygen species, depolarization of the mitochondrial membrane, early release of cytochrome-c, down-regulation of HSP70, and activation of a caspase cascade .
Temporal Effects in Laboratory Settings
It is known that myricanol and myricanone, cyclic diarylheptanoids, are derived from two molecules of 4-coumaric acid in feeding experiments of Myrica rubra young shoots .
Metabolic Pathways
It is known to be derived from two molecules of 4-coumaric acid
准备方法
Synthetic Routes and Reaction Conditions: Myricanone can be synthesized through the incorporation of two molecules of 4-coumaric acid. This process involves feeding Myrica rubra young shoots with 4-[8,9-13C2]coumaric acid, followed by mass spectrometric and nuclear magnetic resonance analyses to confirm the formation of myricanone .
Industrial Production Methods: Industrial production of myricanone typically involves the extraction from the bark of Myrica rubra using aqueous ethanol. The extract is then subjected to various chromatographic techniques to isolate myricanone .
化学反应分析
Types of Reactions: Myricanone undergoes several types of chemical reactions, including:
Oxidation: Myricanone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert myricanone into its reduced forms.
Substitution: Myricanone can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like acetic anhydride and sulfuric acid.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of myricanone, as well as substituted compounds with modified functional groups .
相似化合物的比较
Myricanol: Another diarylheptanoid with anti-tumor and anti-androgenic properties.
Myricitrin: Known for its antioxidant and anti-inflammatory activities.
Quercitrin: Exhibits anti-inflammatory and antioxidant effects.
Betulin: A triterpenoid with anti-cancer and anti-inflammatory properties
Myricanone stands out due to its potent anti-tumor and anti-androgenic activities, making it a compound of significant interest in scientific research and pharmaceutical development.
属性
IUPAC Name |
3,15-dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,23-24H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSNTUQTNQSIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(=O)CCC3=CC2=C(C=C3)O)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186218 | |
| Record name | Myricanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Myricanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
32492-74-3 | |
| Record name | 3,15-Dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32492-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032492743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myricanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myricanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 196 °C | |
| Record name | Myricanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does myricanone exert its anticancer effects?
A1: Myricanone induces apoptosis, a programmed cell death, in cancer cells. This is achieved through a multi-faceted approach:
- Caspase Activation: Myricanone activates caspases, enzymes central to the execution of apoptosis. [, , ]
- NF-κB and STAT3 Downregulation: It suppresses the activity of Nuclear Factor-κB (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), key transcription factors involved in cell survival and proliferation. []
- Cell Cycle Arrest: Myricanone disrupts the cell cycle, forcing cancer cells to halt their growth. The specific phase of arrest (G0/G1 or S phase) appears to be cell line dependent. [, ]
- Drug-DNA Interaction: Myricanone interacts with DNA, potentially altering its conformation and interfering with vital cellular processes. []
Q2: Beyond anticancer activity, what other biological effects does myricanone exhibit?
A2: Research indicates that myricanone possesses additional beneficial properties:
- Antioxidant Activity: It effectively scavenges free radicals, protecting cells from oxidative damage. [, , ]
- Anti-Inflammatory Activity: Myricanone exhibits anti-inflammatory effects, potentially by modulating inflammatory pathways. [, ]
- Anti-Androgenic Activity: Studies suggest myricanone inhibits testosterone 5α-reductase, an enzyme involved in androgen production. []
Q3: What is the molecular formula and weight of myricanone?
A3: Myricanone has the molecular formula C21H24O5 and a molecular weight of 356.42 g/mol. [, , ]
Q4: How is myricanone structurally characterized?
A4: Various spectroscopic techniques are employed to elucidate the structure of myricanone:
- Nuclear Magnetic Resonance (NMR): 1D and 2D NMR experiments provide detailed information about the carbon and hydrogen framework of the molecule. []
- Infrared Spectroscopy (IR): IR spectroscopy reveals the functional groups present in myricanone. [, ]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) confirms the molecular weight and provides insights into the fragmentation pattern. [, ]
- X-ray Crystallography: X-ray crystallographic analysis of myricanone derivatives has confirmed its meta,meta-bridged biphenyl structure. [, ]
Q5: Is there information available about the stability of myricanone?
A5: The scientific literature does not provide comprehensive data on myricanone's stability under various conditions. Further research is needed to assess its stability profile and develop appropriate formulation strategies.
Q6: Have computational methods been applied to study myricanone?
A6: Yes, computational chemistry tools have been employed:
- Molecular Docking: Molecular docking studies have investigated the interactions of myricanone with potential protein targets, providing insights into its binding affinity and potential mechanism of action. [, , ]
- Molecular Mechanics Calculations: Molecular mechanics (MM) calculations have been used to explore the conformational preferences of myricanone and its derivatives. []
Q7: What in vitro models have been used to study the activity of myricanone?
A7: Several cancer cell lines have been used to evaluate myricanone's anticancer properties:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)

![Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate]](/img/structure/B154690.png)


